H-Ala-OtBu.HCl
CAS No.: 13404-22-3
Cat. No.: VC21537019
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13404-22-3 |
---|---|
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 g/mol |
IUPAC Name | tert-butyl (2S)-2-aminopropanoate;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |
Standard InChI Key | WIQIWPPQGWGVHD-JEDNCBNOSA-N |
Isomeric SMILES | C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-] |
SMILES | CC(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CC(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Chemical Identity and Structural Characteristics
H-Ala-OtBu.HCl is a protected amino acid derivative where the carboxylic acid group of alanine is converted to a tert-butyl ester, with the amino group maintained in its hydrochloride salt form. This protection strategy is fundamental in preventing unwanted side reactions during peptide synthesis.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 13404-22-3 |
Chemical Name | tert-butyl (2S)-2-aminopropanoate;hydrochloride |
Molecular Formula | C₇H₁₅NO₂·HCl |
Molecular Weight | 181.7 g/mol |
SMILES Code | CC@HC(OC(C)(C)C)=O.[H]Cl |
The compound features a chiral center at the α-carbon of alanine, maintaining the L-configuration (S-stereochemistry) of the natural amino acid while incorporating the tert-butyl ester protection group .
Physical and Chemical Properties
H-Ala-OtBu.HCl exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in synthetic protocols.
Physical Properties
Property | Description |
---|---|
Physical State | Solid at room temperature |
Appearance | White to almost white powder or crystalline solid |
Solubility | Readily soluble in water, methanol, and 1% acetic acid |
Storage Temperature | Recommended at -20°C under desiccated conditions |
Stability Considerations
The compound demonstrates sensitivity to heat and should be stored at freezing temperatures to maintain integrity. When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles that could compromise stability .
Synthetic Applications and Reactivity
H-Ala-OtBu.HCl serves as a valuable building block in peptide synthesis, particularly in situations requiring orthogonal protection strategies.
Role in Peptide Synthesis
The tert-butyl ester protection of the carboxyl group allows selective manipulation of the amino terminus while preventing unwanted side reactions. This selective reactivity is crucial for controlling the directional growth of peptide chains in solid-phase and solution-phase synthesis methods .
Solution Preparation for Research Applications
For laboratory applications, precise solution preparation is critical. The following table provides guidance for preparing stock solutions at various concentrations:
Desired Concentration | Amount Required for Different Quantities |
---|---|
1 mg | |
1 mM | 5.5036 mL |
5 mM | 1.1007 mL |
10 mM | 0.5504 mL |
This data facilitates accurate preparation of research solutions, ensuring experimental consistency and reproducibility .
Comparative Analysis with Related Compounds
H-Ala-OtBu.HCl belongs to a family of protected amino acid derivatives that share similar chemical properties but exhibit distinct reactivities and applications in synthetic chemistry.
Structural Comparison with Related Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Distinctive Features |
---|---|---|---|---|
H-Ala-OtBu.HCl | 13404-22-3 | C₇H₁₅NO₂·HCl | 181.7 | L-alanine with tert-butyl ester protection |
H-D-Ala-OtBu.HCl | 59531-86-1 | C₇H₁₅NO₂·HCl | 181.7 | D-enantiomer of alanine with tert-butyl protection |
H-β-Ala-OtBu.HCl | 58620-93-2 | C₇H₁₆ClNO₂ | 181.66 | β-alanine variant with tert-butyl protection |
H-Tbu-Gly-OtBu.HCl | 31556-74-8 | C₁₀H₂₁NO₂ | 187.28 | tert-leucine with tert-butyl protection |
These structural variations confer distinct reactivities and applications in peptide synthesis, allowing chemists to select the appropriate derivative based on specific synthetic requirements .
Parameter | Classification |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H315 (Causes skin irritation) |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
These safety classifications necessitate appropriate handling procedures, including the use of personal protective equipment and proper ventilation during manipulation .
Size | Approximate Price Range (USD) | Typical Purity Specifications |
---|---|---|
5g | $69.00 - $90.00 | >98.0% (Titration) |
25g | $231.00 | >98.0% (Titration) |
These commercial products typically undergo rigorous quality control, including nonaqueous titration and argentometric titration to ensure purity standards exceeding 98.0% .
Research Applications and Significance
H-Ala-OtBu.HCl has found extensive application in various research domains, particularly in peptide synthesis and pharmaceutical development.
Application in Peptide Chemistry
The compound serves as a crucial building block in the synthesis of peptides with defined sequences, enabling controlled coupling reactions that maintain stereochemical integrity. Its protected carboxyl group allows selective manipulation of the amino terminus, facilitating directional peptide chain growth .
Pharmaceutical Research Relevance
In pharmaceutical research, H-Ala-OtBu.HCl contributes to the development of peptide-based therapeutics and serves as a key intermediate in the synthesis of bioactive compounds. Its well-defined reactivity profile makes it valuable for creating complex molecular structures with precise stereochemical configurations .
Synthetic Methodologies
The synthesis of peptides utilizing H-Ala-OtBu.HCl typically follows established coupling protocols that capitalize on the compound's protected carboxyl group.
Common Coupling Reagents Compatibility
Coupling Reagent | Compatibility | Application Notes |
---|---|---|
HBTU/HOBt | High | Efficient for solution-phase synthesis |
DCC/NHS | Good | Standard solid-phase protocols |
PyBOP | Excellent | Minimizes racemization risk |
HATU | Superior | Enhanced coupling efficiency for sterically hindered sequences |
These coupling methods allow for efficient incorporation of alanine residues into peptide sequences with minimal side reactions or stereochemical compromise .
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